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Compound of Interest

(2-Bromo-4-
Compound Name:

methylphenyl)methanol
CAS No.: 824-53-3

Cat. No.: B1527726

Get Quote

\ J

CAS Number: 824-53-3 Formula: CsHoBrO Molecular Weight: 201.06 g/mol IUPAC Name: (2-
Bromo-4-methylphenyl)methanol[1]

Executive Summary

(2-Bromo-4-methylphenyl)methanol is a bifunctional building block containing a polar
benzylic hydroxyl group and a lipophilic brominated aromatic core. Its solubility behavior is
governed by the competition between the hydrogen-bonding capability of the alcohol moiety
and the hydrophobic nature of the aryl bromide. Understanding this balance is critical for
optimizing reaction conditions (e.g., Suzuki couplings, oxidations) and purification processes
(recrystallization).

This guide details the solubility landscape of the compound, categorizing solvents by
thermodynamic compatibility, and provides field-tested protocols for solubility determination and
recrystallization.
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Physicochemical Profile & Solubility Mechanism|[2]
Structural Determinants of Solubility

The molecule exhibits a "push-pull” solubility mechanism:

e Hydrophilic Domain: The hydroxymethyl group (-CH20H) acts as both a hydrogen bond
donor and acceptor, facilitating solubility in polar protic solvents (Alcohols) and polar aprotic
solvents (DMSO, DMF).

 Lipophilic Domain: The 2-bromo and 4-methyl substituents on the benzene ring increase
lipophilicity (Calculated LogP ~2.1), enhancing affinity for chlorinated solvents and ethers
while reducing water solubility.

o Crystal Lattice Energy: As a solid at room temperature, the compound possesses significant
lattice energy derived from intermolecular hydrogen bonding and

-stacking. Solvents must overcome this energy to effect dissolution.

Solubility Landscape Table
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Solvent Class

Representative
Solvents

Solubility Status

Mechanistic Insight

Polar Aprotic

DMSO, DMF, DMAc

High

Strong dipole
interactions disrupt
the crystal lattice;
ideal for reaction
media.[2]

Chlorinated

Dichloromethane
(DCM), Chloroform

High

High polarizability of
the solvent interacts
favorably with the soft

bromine substituent.

[2]

Polar Protic

Methanol, Ethanol,

Isopropanol

High

Solvation driven by
hydrogen bonding
with the benzylic
hydroxyl group.[2]

Ethers

THF, 1,4-Dioxane,
Diethyl Ether

Moderate to High

Oxygen lone pairs in
solvent accept H-
bonds from the solute;
THF is superior to
Et20 due to higher
polarity.[2]

Esters

Ethyl Acetate,
Isopropyl Acetate

Moderate

Good general solvent;
often used as the
"good" solvent in

recrystallization pairs.

[2]

Aromatic

Hydrocarbons

Toluene, Xylene

Moderate

Soluble upon heating;
often used for
azeotropic drying or

hot recrystallization.[2]

Aliphatic

Hydrocarbons

Hexanes, Heptane,

Pentane

Low / Insoluble

Lacks the polarity to
break solute-solute H-
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bonds; functions as an

anti-solvent.[2]

The hydrophobic

aromatic core
Aqueous Water Very Low ) )

dominates; insoluble

at neutral pH.[2]

Experimental Protocols

Protocol A: Quantitative Solubility Determination
(Shake-Flask Method)

For determining the saturation limit (mg/mL) in a specific solvent for process scale-up.
Reagents: (2-Bromo-4-methylphenyl)methanol (Solid), Target Solvent (HPLC Grade).
o Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.
» Addition: Add 500 pL of the target solvent.
» Equilibration: Cap the vial and agitate (vortex or shaker) for 24 hours at 25°C.

o Observation: If fully dissolved, add more solid until saturation (precipitate remains).
o Filtration: Filter the supernatant through a 0.45 um PTFE syringe filter.

o Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve to
determine concentration.

Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate from reaction byproducts.
Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-Solvent).

o Dissolution: Place the crude solid in a flask. Add the minimum amount of Ethyl Acetate
required to dissolve the solid at near-boiling temperature (approx. 70°C).
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 Clarification: If insoluble particulates remain, filter the hot solution through a pre-warmed
glass frit.

e Nucleation: Remove from heat. While still warm, add Hexanes dropwise until a faint,
persistent turbidity (cloud point) appears.

» Crystallization: Add 1-2 drops of Ethyl Acetate to clear the solution. Allow the flask to cool
slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

« |solation: Filter the resulting white crystals and wash with cold Hexanes. Dry under vacuum.

[3]

Visualization of Workflows
Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended
application (Reaction vs. Purification).

Start: Select Solvent for
(2-Bromo-4-methylphenyl)methanol

What is the Goal?

Chemical Reaction Purification / Isolation

Pd-Catalyzed Coupling L .
( (Suzuki/Heck) Oxidation to Aldehyde Reduction Precursor
‘ L \/

y
Use: 1,4-Dioxane, Toluene, Use: DCM or DMSO Use: THF or Diethyl Ether Pair: EtOAc (Hot) + Hexanes Eluent: Hexanes / EtOAc
or DMF/Water : (Anhydrous) Alt: DCM + Heptane Gradient (0-30%)

Recrystallization Flash Chromatography
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Figure 1: Decision matrix for solvent selection based on experimental intent.

Applications in Synthesis

The solubility profile of (2-Bromo-4-methylphenyl)methanol directly impacts its utility in
downstream synthesis:

e Suzuki-Miyaura Coupling:
o Reaction: Coupling of the aryl bromide with boronic acids.

o Preferred Solvent:1,4-Dioxane/Water or Toluene. The compound's solubility in these
organic solvents allows for high-concentration reaction mixtures, while the addition of
water dissolves the inorganic base (e.g., K2COs3).

» Oxidation (Swern or Dess-Martin):
o Reaction: Conversion of the alcohol to 2-bromo-4-methylbenzaldehyde.[4]

o Preferred Solvent:DCM. The high solubility in DCM at low temperatures (-78°C for Swern)
ensures homogeneous reaction kinetics and prevents precipitation of intermediates.

» Nucleophilic Substitution:
o Reaction: Conversion of the alcohol to a benzyl halide or ether.

o Preferred Solvent:THF or DMF. These solvents solvate the anionic nucleophiles effectively
while keeping the substrate in solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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